Cefprozil

Übersicht

Beschreibung

Cefprozil is a second-generation cephalosporin antibiotic that was originally discovered in 1983 and approved for medical use in 1992 . It is commonly used to treat various bacterial infections, including pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections . This compound is available in both tablet and liquid suspension forms .

Wissenschaftliche Forschungsanwendungen

Cefprozil hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Synthese und Modifikation von Cephalosporin-Antibiotika zu untersuchen. In der Biologie und Medizin wird this compound ausgiebig zur Behandlung bakterieller Infektionen eingesetzt, einschließlich derer, die durch resistente Bakterien verursacht werden . Sein breites antimikrobielles Wirkungsspektrum macht es zu einem wertvollen Werkzeug in der klinischen Forschung und Behandlung .

Wirkmechanismus

Cefprozil entfaltet seine Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an spezifische Penicillin-bindende Proteine (PBPs), die sich innerhalb der bakteriellen Zellwand befinden, und hemmt so das dritte und letzte Stadium der bakteriellen Zellwandsynthese . Diese Hemmung führt zur Lyse und zum Tod der Bakterienzellen, was this compound zu einem wirksamen Antibiotikum gegen eine große Bandbreite von Bakterien macht .

Biochemische Analyse

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death. This compound interacts with enzymes such as autolysins, which mediate cell lysis .

Cellular Effects

This compound exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, this compound prevents bacteria from maintaining their structural integrity, ultimately leading to their death .

Molecular Mechanism

At the molecular level, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, preventing the formation of a functional cell wall . The inhibition of cell wall synthesis leads to cell lysis, mediated by autolytic enzymes such as autolysins . This compound’s mechanism of action is similar to that of other beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable and effective over time. Its stability allows for consistent inhibition of bacterial cell wall synthesis, leading to sustained antibacterial effects . Long-term studies have demonstrated that this compound maintains its efficacy in inhibiting bacterial growth and preventing infections .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits bacterial growth and prevents infections . At higher doses, this compound may cause adverse effects such as diarrhea and loss of appetite . It is important to determine the appropriate dosage to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted in the urine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The metabolic pathways of this compound ensure its elimination from the body, preventing accumulation and potential toxicity .

Transport and Distribution

This compound is well-absorbed and distributed throughout the body . It is transported to various tissues and organs, where it exerts its antibacterial effects . This compound’s distribution is facilitated by its ability to bind to plasma proteins, allowing it to reach target sites of infection .

Subcellular Localization

This compound localizes to the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) and inhibits cell wall synthesis . This localization is crucial for its antibacterial activity, as it allows this compound to effectively disrupt bacterial cell wall formation . The subcellular localization of this compound ensures its targeted action against bacterial infections .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cefprozil wird durch eine Reihe von chemischen Reaktionen synthetisiert. Ein gängiges Verfahren beinhaltet die Verdrängung eines Allylchlorids in einer Zwischenverbindung mit Triphenylphosphin zur Bildung eines Phosphoniumsalzes . Dieser Prozess umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Reaktionsbedingungen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Herstellung einer Suspension durch eine Reihe von Schritten. Diese Schritte umfassen das Vormischen von Verdünnungsmitteln und mikrokristalliner Cellulose, gefolgt von der Feuchtgranulierung mit Cosolventen und Netzmitteln . Die Granulate werden dann getrocknet, mit this compound und anderen Wirkstoffen gemischt und unterverpackt, um das endgültige Suspensionsprodukt zu erhalten . Dieses Verfahren stellt einen geringen Verunreinigungsgehalt, eine hohe Auflösung und eine gute Stabilität sicher, was es für die Massenproduktion geeignet macht.

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich, um seine antibakteriellen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören Cer(IV)-ammoniumsulfat und Eisen(III)-chlorid als Oxidationsmittel . Diese Reagenzien fördern die Bildung spezifischer Produkte, die zur Wirksamkeit der Verbindung als Antibiotikum beitragen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind seine cis- und trans-Isomere. Diese Isomere zeigen unterschiedliche Grade an antibakterieller Aktivität, wobei cis-Cefprozil gegen gramnegative Organismen wirksamer ist .

Analyse Chemischer Reaktionen

Types of Reactions: Cefprozil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ceric ammonium sulfate and ferric chloride as oxidizing agents . These reagents facilitate the formation of specific products that contribute to the compound’s effectiveness as an antibiotic.

Major Products Formed: The major products formed from the reactions involving this compound include its cis and trans isomers. These isomers exhibit different levels of antibacterial activity, with cis-cefprozil being more potent against gram-negative organisms .

Vergleich Mit ähnlichen Verbindungen

Cefprozil wird oft mit anderen Cephalosporin-Antibiotika wie Cefuroxim und Cefaclor verglichen. Obwohl all diese Verbindungen zur gleichen Klasse von Antibiotika gehören, ist this compound einzigartig in seinem breiten Wirkungsspektrum und seiner Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien . Andere ähnliche Verbindungen sind Amoxicillin und Augmentin, die ebenfalls zur Behandlung bakterieller Infektionen eingesetzt werden, sich aber in ihrer chemischen Struktur und ihrem Wirkungsspektrum unterscheiden .

Schlussfolgerung

This compound ist ein wertvolles Cephalosporin-Antibiotikum der zweiten Generation mit einer großen Bandbreite an Anwendungen in der Medizin und wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften, darunter sein breites Wirkungsspektrum und seine Wirksamkeit gegen resistente Bakterien, machen es zu einem wichtigen Werkzeug im Kampf gegen bakterielle Infektionen.

Eigenschaften

IUPAC Name |

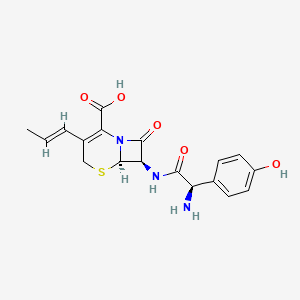

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: What is the mechanism of action of cefprozil?

A: this compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. [, , ] This binding inhibits the transpeptidation and transglycosylation reactions, leading to a weakened cell wall and ultimately bacterial cell death. [, , ]

Q2: Which bacterial species is this compound effective against?

A2: this compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. In vitro studies demonstrate its effectiveness against a range of clinically relevant pathogens, including:

- Gram-positive:

- Gram-negative:

Q3: Does this compound possess activity against anaerobic bacteria?

A: this compound demonstrates in vitro activity against certain anaerobic species, including: []

Q4: What is the bioavailability of this compound?

A: this compound exhibits excellent oral bioavailability. Studies in humans indicate an absolute bioavailability of approximately 89-94% for the cis isomer, the predominant and more potent form of the drug. []

Q5: How does food intake influence this compound absorption?

A: A study comparing the pharmacokinetics of this compound and cefaclor under fasting and fed conditions revealed that while food intake significantly reduced the absorption rate and peak plasma concentration of cefaclor, this compound absorption remained largely unaffected. []

Q6: Does this compound penetrate well into tissues and fluids?

A: this compound demonstrates favorable tissue penetration. Research indicates that it achieves therapeutic concentrations in various sites, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [, ] This penetration contributes to its efficacy in treating infections at these sites.

Q7: How is this compound eliminated from the body?

A: this compound is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, ] Studies indicate a mean urinary recovery of approximately 60%. [, ]

Q8: What are the mechanisms of resistance to this compound?

A: Resistance to this compound, like other beta-lactams, can arise from several mechanisms, including: []

Q9: Does cross-resistance exist between this compound and other antibiotics?

A: Cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that share similar PBP binding profiles or are susceptible to the same beta-lactamases. []

Q10: Has this compound demonstrated clinical efficacy in treating infections?

A: this compound has proven effective in treating various bacterial infections, supported by numerous clinical trials. [, , , , , , , , ] It has shown comparable or superior efficacy to other commonly prescribed antibiotics, including other cephalosporins, in treating infections such as:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)